[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride
Overview
Description
[N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an aminophenyl group and a carbamimidoyl group, making it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl chloride with diaminomethylidene azanium under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions with aromatic aldehydes to form Schiff bases.
Coupling Reactions: The compound can also undergo azo coupling with diazonium salts to form complex aromatic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, aromatic aldehydes for Schiff base formation, and diazonium salts for azo coupling. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
Scientific Research Applications
[N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride involves its interaction with specific molecular targets. For instance, it can stimulate the chloride-bicarbonate exchange activity of certain proteins, which is essential for various physiological processes . The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .
Comparison with Similar Compounds
When compared to similar compounds, [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride stands out due to its unique combination of an aminophenyl group and a carbamimidoyl group. Similar compounds include:
N-(4-carbamoylphenyl)benzamide: Used in the production of pigments and dyes.
N-acyl-morpholine-4-carbothioamides: Known for their antimicrobial and antioxidant properties.
The unique structure of [N’-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride allows it to participate in a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[N'-(4-aminophenyl)carbamimidoyl]-(diaminomethylidene)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,9H2,(H6,10,11,12,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTQTDAVJATTTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=C(N)[NH+]=C(N)N.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198837 | |
Record name | Biguanide, 1-p-aminophenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50808-02-1 | |
Record name | Biguanide, 1-p-aminophenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050808021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biguanide, 1-p-aminophenyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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